ethyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of furan, pyridazine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazine ring: This involves the condensation of hydrazine derivatives with diketones or ketoesters.
Construction of the thiazole ring: This is typically done through the cyclization of thioamides with α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.
Scientific Research Applications
Ethyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-protozoan agent, particularly against species such as Trypanosoma brucei and Plasmodium falciparum.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in protozoan parasites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler compound with a furan ring, used as a flavoring agent.
Ethyl 2-furoate: Another furan derivative with applications in the food industry.
Uniqueness
Ethyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H16N4O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O5S/c1-3-25-16(24)15-10(2)18-17(27-15)19-13(22)9-21-14(23)7-6-11(20-21)12-5-4-8-26-12/h4-8H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
SRUMIZPJWNBGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Origin of Product |
United States |
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